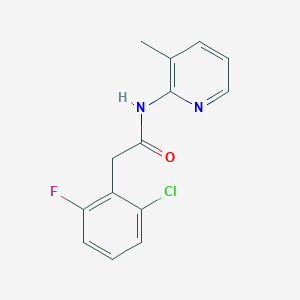
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic effects in various diseases. This compound has gained significant attention in recent years due to its ability to selectively target certain enzymes and pathways in the body, making it a promising candidate for drug development.
作用机制
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide selectively inhibits the activity of certain enzymes and pathways in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and immune response. By inhibiting these enzymes, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide can modulate these processes, leading to potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to decrease cell proliferation and increase apoptosis through inhibition of BTK and other signaling pathways. In autoimmune and inflammatory diseases, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation and disease activity.
实验室实验的优点和局限性
One advantage of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its selectivity for certain enzymes and pathways, which allows for targeted inhibition and potential therapeutic effects in specific diseases. However, one limitation of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its potential toxicity and side effects, which may limit its clinical use.
未来方向
There are several future directions for research on 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide. One area of focus is the development of more selective inhibitors of BTK and ITK, which may lead to improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in humans.
合成方法
The synthesis of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide involves a multistep process that starts with the reaction of 2,6-diethylphenol with chlorosulfonic acid to form 4-chloro-3,5-diethylphenylsulfonic acid. This intermediate is then reacted with sodium methoxide to form the corresponding methyl ester, which is subsequently reacted with 4-chloro-3-methoxyaniline to form the final product, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide.
科学研究应用
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has demonstrated selective inhibition of certain enzymes and pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation in autoimmune and inflammatory diseases.
属性
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)14-9-10-15(18)16(11-14)22-3/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFNYYWXBPFGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

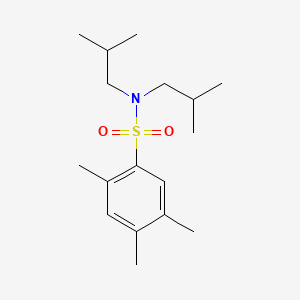
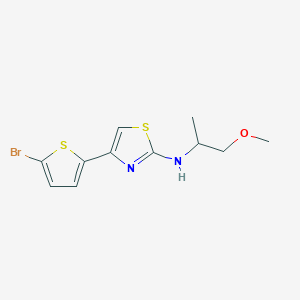
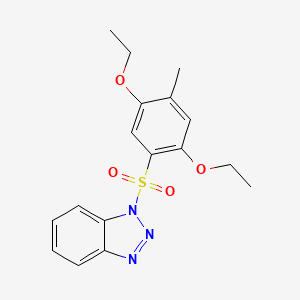
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

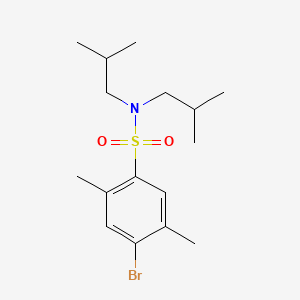
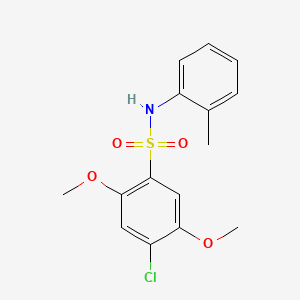
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

